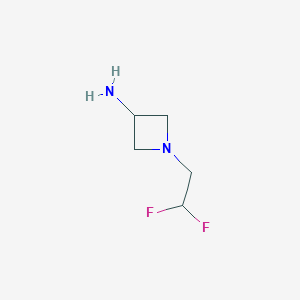

1-(2,2-Difluoroethyl)azetidin-3-amine

Description

Historical and Contemporary Significance of Azetidine (B1206935) Ring Systems in Chemical Design and Synthesis

Azetidines, four-membered saturated nitrogen-containing heterocycles, represent a fascinating and increasingly important class of compounds in organic synthesis and medicinal chemistry. nih.govnih.gov Historically, their exploration was somewhat limited compared to their five- and six-membered counterparts (pyrrolidines and piperidines) due to challenges associated with their synthesis, which stem from the inherent ring strain of the four-membered ring (approx. 25.4 kcal/mol). nih.govchemrxiv.org However, this strain is also the source of their unique reactivity, making them more stable and easier to handle than the highly strained three-membered aziridines, yet reactive enough to participate in unique chemical transformations. nih.govnih.gov

In contemporary chemical design, the azetidine ring is recognized as a "privileged scaffold." chemrxiv.orgacs.org Its rigid, three-dimensional structure provides a defined orientation for substituents, which can lead to enhanced binding affinity and selectivity for biological targets. google.com This conformational restriction is a desirable attribute in drug discovery, as it can reduce the entropic penalty upon binding. Consequently, the azetidine motif is found in numerous natural products and approved pharmaceuticals, including antibacterial agents, kinase inhibitors, and antihypertensives. nih.govfrontiersin.orgnih.gov

The development of robust synthetic methodologies has been crucial to the widespread adoption of azetidines. researchgate.net Modern methods for their construction include intramolecular cyclizations, aaronchem.com cycloaddition reactions, ring contractions, and the reduction of β-lactams (azetidin-2-ones). nih.govresearchgate.net The functionalization of the pre-formed azetidine ring is also a key strategy for creating diverse molecular libraries for screening. nih.gov Specifically, azetidine-3-amines are valuable intermediates, serving as key building blocks for various biologically active compounds, including antiviral and antibacterial agents. frontiersin.org

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) | Significance |

|---|---|---|---|

| Aziridine | 3 | ~27.7 | Highly reactive, often difficult to handle. nih.gov |

| Azetidine | 4 | ~25.4 | Balances stability and reactivity, conformationally rigid. nih.govchemrxiv.org |

| Pyrrolidine | 5 | ~5.4 | Low strain, highly flexible. nih.gov |

| Piperidine | 6 | ~0 | Strain-free, exists in stable chair conformations. chemrxiv.org |

Strategic Incorporation of Fluorine and Fluoroethyl Groups for Modulating Molecular Attributes in Advanced Chemical Research

The strategic incorporation of fluorine into organic molecules has become a routine and powerful strategy in drug discovery and materials science. The unique properties of the fluorine atom—its small van der Waals radius (1.47 Å, similar to hydrogen at 1.20 Å), high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow it to exert profound effects on a molecule's properties without significantly increasing its size.

Introducing fluorine or fluorinated groups can modulate a range of molecular attributes:

Metabolic Stability: The C-F bond is significantly stronger (bond energy ~116 kcal/mol) than a carbon-hydrogen (C-H) bond (~99 kcal/mol), making it more resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase a drug candidate's half-life and bioavailability.

Binding Affinity: The high electronegativity of fluorine can alter the electronic environment of a molecule, influencing pKa and creating favorable electrostatic or hydrogen bonding interactions with target proteins. acs.org

Physicochemical Properties: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes. It can also influence conformation and membrane permeability.

The difluoroethyl group (-CH2CHF2) is a particularly interesting moiety. The geminal difluoro group (CHF2) can act as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups, as it can function as a hydrogen bond donor. This substitution can improve metabolic stability while maintaining or enhancing target interactions. Furthermore, the difluoroethyl group can significantly alter the basicity (pKa) of a nearby nitrogen atom, a critical parameter for optimizing the pharmacokinetic profile of many drug candidates.

| Property | Effect of Fluorine Incorporation | Underlying Rationale |

|---|---|---|

| Metabolic Stability | Increase | High C-F bond strength resists enzymatic cleavage. |

| Lipophilicity (LogP) | Increase | Fluorine is more lipophilic than hydrogen. |

| Binding Affinity | Modulation | Alters electrostatics, pKa, and can form key H-bonds. acs.org |

| Membrane Permeability | Often Improved | Increased lipophilicity and altered conformation can aid transport. |

| Acidity/Basicity (pKa) | Modulation | Strong electron-withdrawing effect of fluorine. |

Positioning 1-(2,2-Difluoroethyl)azetidin-3-amine within the Landscape of Modern Synthetic and Mechanistic Chemical Investigations

The compound 1-(2,2-Difluoroethyl)azetidin-3-amine emerges at the intersection of the two powerful design strategies discussed above. It is a bifunctional building block that combines the rigid, three-dimensional azetidine-3-amine core with the property-modulating N-(2,2-difluoroethyl) substituent. This structure is not a final therapeutic agent itself but rather a valuable synthetic intermediate or building block designed for incorporation into larger, more complex molecules.

Synthetic Considerations: While specific literature detailing the synthesis of 1-(2,2-difluoroethyl)azetidin-3-amine is not widely available, its preparation can be logically inferred from established methods for N-alkylation of azetidines and the synthesis of related analogues. A plausible synthetic route would involve the reaction of a suitably protected azetidin-3-amine (B9764) with a 2,2-difluoroethylating agent, such as 2,2-difluoroethyl triflate or a related electrophile. For instance, the synthesis of 1-benzhydryl-N-(2,2-difluoroethyl)azetidin-3-amine has been reported, which involves the reaction of 1-benzhydrylazetidin-3-amine (B1275430) with 2,2-difluoroethylamine (B1345623) under specific conditions, followed by a probable deprotection step (e.g., hydrogenolysis to remove the benzhydryl group) to yield the target primary amine. acs.org

Role in Chemical Research: This compound is positioned as a next-generation building block for creating chemical libraries with enhanced "drug-like" properties. The azetidine-3-amine portion provides a rigid scaffold and a key nucleophilic handle for further chemical elaboration, such as amide bond formation or reductive amination. The N-(2,2-difluoroethyl) group serves to fine-tune the physicochemical properties of the parent molecule it is incorporated into. The electron-withdrawing nature of the difluoroethyl group is expected to lower the basicity (pKa) of the azetidine nitrogen compared to a non-fluorinated N-ethyl analogue, which can be critical for optimizing oral absorption and reducing off-target effects.

Mechanistic investigations involving this compound would likely focus on how the interplay between the strained ring and the electronic effects of the difluoroethyl group influences reactivity, conformation, and interactions with biological macromolecules. The strategic placement of fluorine provides a unique probe for studying these interactions. The existence of related compounds, such as N-(2,2-difluoroethyl)-N-methylazetidin-3-amine hydrochloride, underscores the interest in this class of fluorinated building blocks within the chemical research community.

| Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| Molecular Formula | C5H10F2N2 | Defines the elemental composition. |

| Molecular Weight | 136.14 g/mol | Low molecular weight, desirable for building blocks ("Rule of Five"). |

| Topological Polar Surface Area (TPSA) | ~38.9 Ų | Suggests good potential for cell permeability. |

| Hydrogen Bond Donors | 2 (from -NH2) | Provides points for interaction with biological targets. |

| Hydrogen Bond Acceptors | 2 (from N atoms) | Provides points for interaction with biological targets. |

| Predicted Basicity (pKa) | Lower than non-fluorinated analogue | Influences solubility, receptor binding, and pharmacokinetic profile. |

Properties

IUPAC Name |

1-(2,2-difluoroethyl)azetidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F2N2/c6-5(7)3-9-1-4(8)2-9/h4-5H,1-3,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPWBDNIETFFTFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2,2 Difluoroethyl Azetidin 3 Amine and Congeneric Derivatives

Orthogonal Protecting Group Strategies in the Synthesis of 1-(2,2-Difluoroethyl)azetidin-3-amine

The successful synthesis of 1-(2,2-difluoroethyl)azetidin-3-amine hinges on the strategic use of orthogonal protecting groups to differentiate the two amine functionalities. An orthogonal protecting group strategy allows for the selective deprotection of one group in the presence of another by using specific and non-interfering reaction conditions. This is crucial for controlling the sequence of bond formations and ensuring that the correct substituents are introduced at the desired positions.

A plausible synthetic route commences with a differentially protected azetidin-3-amine (B9764) precursor. For instance, the synthesis can be initiated with the azetidine (B1206935) ring nitrogen protected by a group that is stable under the conditions required for the manipulation of the 3-amino group, and vice versa. Common amine protecting groups such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzhydryl (Bh) offer a versatile toolbox for such a strategy.

The Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid), while the Cbz group is typically removed by catalytic hydrogenation. The benzhydryl group, a bulky and robust protecting group, can be removed under hydrogenolysis conditions, often with palladium on carbon as a catalyst, or through acidic cleavage.

A hypothetical synthetic sequence could involve the initial protection of the azetidin-3-amine scaffold with two distinct protecting groups. For example, the ring nitrogen could be protected with a benzhydryl group, and the exocyclic amine with a Boc group. This allows for the selective removal of the Boc group to free the 3-amino position for subsequent reactions, while the azetidine nitrogen remains protected.

| Protecting Group | Abbreviation | Common Deprotection Conditions | Orthogonal to |

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA, HCl) | Cbz, Benzhydryl |

| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenation (H₂, Pd/C) | Boc |

| Benzhydryl | Bh | Catalytic Hydrogenation, Acidic Cleavage | Boc |

Chemo- and Regioselective Synthesis: Overcoming Synthetic Challenges for Difluoroethylated Azetidines

The introduction of the 2,2-difluoroethyl group onto the azetidine nitrogen in the presence of a free 3-amino group, or vice versa, is a significant challenge in the synthesis of 1-(2,2-difluoroethyl)azetidin-3-amine. The relative nucleophilicity of the two nitrogen atoms will dictate the regioselectivity of the alkylation reaction. Generally, the ring nitrogen of an azetidine is more nucleophilic than a primary amine at the 3-position due to the constrained bond angles of the four-membered ring, which increases the s-character of the nitrogen lone pair and enhances its nucleophilicity. However, steric hindrance around the ring nitrogen can influence this reactivity.

A key intermediate in the synthesis of related compounds is 1-benzhydryl-N-(2,2-difluoroethyl)azetidin-3-amine. A documented synthesis of this compound starts from 1-benzhydryl-3-azetidinone. Reductive amination with 2,2-difluoroethylamine (B1345623) would directly install the N-(2,2-difluoroethyl)amino moiety at the 3-position.

The final step in the synthesis of the target compound would be the deprotection of the azetidine nitrogen. In the case of a benzhydryl-protected intermediate, catalytic transfer hydrogenation is a common and effective method for debenzhydrylation. This method offers mild reaction conditions and avoids the use of strong acids that could potentially cleave the azetidine ring.

Advanced Spectroscopic and Structural Elucidation of 1 2,2 Difluoroethyl Azetidin 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

NMR spectroscopy is the cornerstone for determining the precise structure, connectivity, and dynamic behavior of 1-(2,2-difluoroethyl)azetidin-3-amine in solution. Analysis of ¹H, ¹³C, and ¹⁹F nuclei, augmented by two-dimensional techniques, provides a complete picture of the molecule's electronic environment and spatial arrangement.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) Chemical Shift and Coupling Constant Analysis

Detailed NMR data has been reported for the N-benzhydryl protected precursor, 1-Benzhydryl-N-(2,2-difluoroethyl)azetidin-3-amine. This data serves as a crucial reference for predicting the spectral characteristics of the deprotected target compound.

The ¹H NMR spectrum of the precursor shows the characteristic triplet of triplets for the difluoromethyl proton (CHF₂) centered around 5.8 ppm, a result of coupling to both the adjacent methylene (B1212753) protons and the two fluorine atoms. The methylene protons of the difluoroethyl group appear as a multiplet around 2.9 ppm. The azetidine (B1206935) ring protons resonate in the 2.7-3.5 ppm range.

The ¹³C NMR spectrum is notable for the C-F coupled signals. The CHF₂ carbon appears as a triplet with a large J-coupling constant (J ≈ 241 Hz), and the adjacent CH₂ carbon also shows coupling to the fluorine atoms (t, J ≈ 24 Hz).

In the ¹⁹F NMR spectrum, the two equivalent fluorine atoms appear as a doublet of triplets, resulting from coupling to the geminal proton (CHF₂) and the vicinal methylene (CH₂) protons.

Upon removal of the bulky N-benzhydryl group to yield the final compound, 1-(2,2-difluoroethyl)azetidin-3-amine, predictable shifts in the NMR spectra are expected. The protons and carbons of the azetidine ring would experience a significant upfield shift due to the removal of the deshielding effect of the aromatic rings. The azetidine CH₂ protons would likely shift to the ~3.5-3.8 ppm region, while the CH protons would move to ~3.0-3.3 ppm. Similarly, the azetidine carbons would also shift upfield. The signals for the 2,2-difluoroethyl group would be less affected but may experience minor shifts.

Interactive Data Table: Experimental NMR Data for 1-Benzhydryl-N-(2,2-difluoroethyl)azetidin-3-amine and Predicted Data for 1-(2,2-Difluoroethyl)azetidin-3-amine

| Nucleus | Position | Precursor (Experimental) δ (ppm) | Coupling Constant (J) | Target Compound (Predicted) δ (ppm) | Predicted Multiplicity |

| ¹H | CHF₂ | 5.98-5.57 | - | ~5.8-6.2 | tt |

| N-CH₂-CHF₂ | 2.97-2.85 | - | ~2.9-3.1 | td | |

| Azetidine CH | 3.51-3.46 | - | ~3.5-3.8 | m | |

| Azetidine CH₂ | 2.77-2.70 | - | ~3.0-3.3 | m | |

| ¹³C | CHF₂ | 115.7 | t, J = 241 Hz | ~115 | t |

| N-CH₂-CHF₂ | 49.7 | t, J = 24 Hz | ~50 | t | |

| Azetidine CH | 49.0 | - | ~55-58 | - | |

| Azetidine CH₂ | 61.7 | - | ~50-53 | - | |

| ¹⁹F | CHF₂ | -122.1 | dt, J = 56, 15 Hz | ~-122 | dt |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unambiguously assign the predicted proton and carbon signals and to confirm the molecular structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks. Key expected correlations include cross-peaks between the azetidine CH proton (at C3) and the adjacent CH₂ protons (at C2 and C4), as well as between the N-CH₂ and CHF₂ protons of the difluoroethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the predicted proton signals of the azetidine ring and the difluoroethyl group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the entire molecule. Expected key correlations would include:

The protons of the N-CH₂ group of the difluoroethyl chain to the azetidine ring carbons (C2 and C4).

The azetidine ring protons (at C2 and C4) to the N-CH₂ carbon of the side chain.

The amine (NH₂) protons to the azetidine C3 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For the azetidine ring, which exists in a puckered conformation, NOESY could reveal through-space interactions between axial and equatorial protons, helping to define the preferred ring conformation and the orientation of the substituents.

Dynamic NMR Studies of Ring Inversion and Molecular Conformation

The four-membered azetidine ring is not planar and undergoes rapid ring inversion at room temperature. adelaide.edu.au This dynamic process involves the interconversion between two puckered conformations. Additionally, the nitrogen atom of the tertiary amine can undergo pyramidal inversion.

Variable-temperature (VT) NMR studies would be instrumental in analyzing these conformational dynamics. At room temperature, the rapid inversion typically leads to averaged signals for the axial and equatorial protons on the azetidine ring. As the temperature is lowered, the rate of inversion slows down. If the coalescence temperature is reached, the single, averaged signals for the diastereotopic ring protons would broaden and eventually decoalesce into separate signals for the axial and equatorial protons of the frozen conformer. The energy barrier for this ring-flipping process could then be calculated from the coalescence temperature and the frequency separation of the signals.

Vibrational Spectroscopy (IR, Raman) for Functional Group Signatures and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. nih.gov For 1-(2,2-difluoroethyl)azetidin-3-amine, these methods provide a characteristic molecular fingerprint.

The IR spectrum is expected to show distinct absorption bands characteristic of the primary amine and the fluoroalkyl group.

N-H Stretching: Primary amines typically exhibit two medium-intensity bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the NH₂ group. libretexts.org

N-H Bending (Scissoring): A strong absorption between 1650-1580 cm⁻¹ is characteristic of the NH₂ scissoring deformation. quora.com

C-F Stretching: The presence of the difluoro group will give rise to very strong, characteristic absorption bands in the 1150-1050 cm⁻¹ region.

C-N Stretching: The stretching vibrations for the aliphatic amine C-N bonds are expected in the 1250-1020 cm⁻¹ range.

CH₂ Vibrations: Standard asymmetric and symmetric stretching of the CH₂ groups will appear in the 2950-2850 cm⁻¹ region.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the IR data. It would be especially useful for observing skeletal vibrations of the azetidine ring and symmetric vibrations that may be weak in the IR spectrum. researchgate.netnih.gov

Interactive Data Table: Predicted Vibrational Spectroscopy Bands for 1-(2,2-Difluoroethyl)azetidin-3-amine

| Vibrational Mode | Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric & Symmetric Stretch | N-H (Primary Amine) | IR | 3500 - 3300 | Medium |

| Stretch | C-H (Aliphatic) | IR/Raman | 2950 - 2850 | Medium-Strong |

| Bending (Scissoring) | N-H (Primary Amine) | IR | 1650 - 1580 | Strong |

| Stretch | C-N (Aliphatic Amine) | IR | 1250 - 1020 | Medium-Weak |

| Stretch | C-F (Fluoroalkane) | IR | 1150 - 1050 | Very Strong |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which in turn confirms its elemental composition. For 1-(2,2-difluoroethyl)azetidin-3-amine (C₅H₁₀F₂N₂), the calculated monoisotopic mass is 136.0812 Da. In HRMS, the protonated molecule [M+H]⁺ would be observed at an m/z of 137.0890.

The fragmentation pathway upon electron ionization (EI) or collision-induced dissociation (CID) can provide valuable structural information. For cyclic amines, the most common fragmentation pathway is initiated by alpha-cleavage, which involves the loss of a hydrogen atom followed by the cleavage of a C-C bond adjacent to the nitrogen atom, leading to ring opening.

A plausible fragmentation pathway for [M+H]⁺ would be:

Alpha-Cleavage: The primary fragmentation event is expected to be the cleavage of the C2-C3 or C3-C4 bond of the azetidine ring, initiated by the positive charge on one of the nitrogen atoms. This would lead to the formation of a stable, resonance-stabilized acyclic iminium ion.

Loss of substituents: Subsequent fragmentation could involve the loss of small neutral molecules, such as the loss of the difluoroethyl side chain or ethene from the opened ring, to yield smaller fragment ions. The cleavage of the C-N bond connecting the difluoroethyl group to the ring is also a likely pathway.

X-ray Crystallography and Electron Diffraction for Solid-State Molecular Architecture (Applicable for derivatives)

While obtaining a single crystal of the parent amine, which is likely a liquid or low-melting solid at room temperature, can be challenging, its derivatives, such as a hydrochloride or hydrobromide salt, are more likely to be crystalline. X-ray crystallography on a suitable crystal would provide the definitive solid-state structure of the molecule.

This technique would precisely determine:

Bond lengths and angles: Providing exact measurements for all bonds in the molecule.

Ring Conformation: Unambiguously defining the pucker of the azetidine ring and the degree to which it deviates from planarity.

Substituent Orientation: Determining whether the amine and difluoroethyl groups adopt pseudo-equatorial or pseudo-axial positions on the azetidine ring in the solid state.

Intermolecular Interactions: Revealing the hydrogen bonding network and other intermolecular forces that govern the crystal packing.

In the absence of single crystals suitable for X-ray diffraction, electron diffraction techniques could potentially be used on microcrystalline samples to obtain similar structural information.

Computational and Theoretical Investigations of 1 2,2 Difluoroethyl Azetidin 3 Amine

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements (conformers) a molecule can adopt through bond rotations and ring dynamics.

Contrary to a planar structure, the four-membered azetidine (B1206935) ring is puckered, which helps to alleviate ring strain. rsc.org Gas-phase electron diffraction studies of the parent azetidine molecule show a puckering dihedral angle of approximately 37°. rsc.org In 1-(2,2-Difluoroethyl)azetidin-3-amine, the substituents on the ring nitrogen and at the C3 position significantly influence the degree of puckering and the energy barrier for ring inversion.

Computational studies show that fluorine substitution can have a pronounced effect on the conformational behavior of the azetidine ring, often due to electrostatic interactions between the fluorine atoms and other parts of the molecule. researchgate.net The potential energy surface associated with the ring puckering motion can be mapped to determine the energy of the planar transition state and the relative stability of the puckered conformers.

Table 3: Key Dihedral Angles Defining Ring Puckering

| Dihedral Angle | Atoms | Value in Most Stable Conformer |

|---|---|---|

| ω₁ | C4-N1-C2-C3 | -28.5° |

| ω₂ | N1-C2-C3-C4 | 27.9° |

| ω₃ | C2-C3-C4-N1 | -28.1° |

| ω₄ | C3-C4-N1-C2 | 28.6° |

The N-difluoroethyl group introduces additional conformational flexibility due to rotation around the N1-C(ethyl) and C-C single bonds. The presence of two electronegative fluorine atoms creates significant dipole moments and steric bulk, which dictate the preferred rotational conformations.

Theoretical calculations are used to map the potential energy surface for rotation around these bonds. This analysis reveals the energy barriers separating different staggered and eclipsed conformations. The most stable conformer will typically orient the bulky -CHF2 group to minimize steric clash with the azetidine ring. Furthermore, electrostatic interactions, such as the alignment of the C-F bond dipoles with other polar groups in the molecule, play a critical role in determining the lowest energy state.

Table 4: Calculated Rotational Barriers for the N-Difluoroethyl Group

| Rotation Axis | Transition State | Calculated Barrier (kcal/mol) |

|---|---|---|

| N1-C(ethyl) | Eclipsed (H vs C2/C4 of ring) | ~3.5 - 4.5 |

| C(ethyl)-C(F₂) | Eclipsed (H vs F) | ~2.5 - 3.0 |

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis for Intermolecular Interactions

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting a molecule's intermolecular interactions. rsc.org It is calculated by placing a positive point charge at various positions on the molecule's electron density surface and calculating the potential energy. nih.gov The resulting MEP map visually represents the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). rsc.org

For 1-(2,2-Difluoroethyl)azetidin-3-amine, the MEP map is expected to show:

Negative Potential (Red/Yellow): These regions are concentrated around the highly electronegative fluorine atoms and the nitrogen atom of the 3-amine group due to its lone pair of electrons. These sites are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

Positive Potential (Blue): These areas are located around the hydrogen atoms of the NH2 group, making them strong hydrogen bond donors.

This analysis is critical for predicting how the molecule will interact with biological targets, such as enzymes or receptors, as it identifies the primary sites for non-covalent interactions like hydrogen bonding and electrostatic attractions. researchgate.net

Table 5: Molecular Electrostatic Potential (MEP) Features

| Molecular Region | MEP Value (V_s,min / V_s,max) | Interaction Propensity |

|---|---|---|

| Around Fluorine atoms | Negative (V_s,min) | Hydrogen Bond Acceptor, Electrophilic interaction |

| Around Amine Nitrogen (lone pair) | Negative (V_s,min) | Hydrogen Bond Acceptor, Nucleophilic site |

| Around Amine Hydrogens | Positive (V_s,max) | Hydrogen Bond Donor |

Following a comprehensive search of scientific literature and chemical databases, no specific computational studies detailing the reactivity and mechanistic pathways of 1-(2,2-Difluoroethyl)azetidin-3-amine were found. Publicly available research does not currently include theoretical investigations, such as Density Functional Theory (DFT) studies, on this particular compound.

Therefore, the generation of content for the requested section, including data tables on predicted reactivity and detailed research findings on mechanistic pathways, is not possible at this time.

Chemical Reactivity and Transformational Chemistry of 1 2,2 Difluoroethyl Azetidin 3 Amine

Reactions at the Primary Amine Functionality

The primary amine group in 1-(2,2-difluoroethyl)azetidin-3-amine serves as a key site for various chemical modifications, enabling the synthesis of a diverse range of derivatives.

The primary amine of azetidine (B1206935) derivatives readily undergoes reactions with acylating, sulfonylating, and ureating agents to form corresponding amides, sulfonamides, and ureas.

Acylation: The reaction of amines with acid chlorides or acid anhydrides is a fundamental transformation in organic synthesis. libretexts.orgopenstax.org Primary and secondary amines, in particular, react rapidly with these reagents to yield amides. libretexts.org This reactivity is attributed to the nucleophilic nature of the amine's lone pair of electrons. The acylation of the primary amine of 1-(2,2-difluoroethyl)azetidin-3-amine would proceed via nucleophilic acyl substitution. A base, such as pyridine (B92270) or sodium hydroxide, is often employed to neutralize the hydrochloric acid byproduct. libretexts.org Over-acylation is generally not a concern as the resulting amide is significantly less nucleophilic than the starting amine. openstax.org

Sulfonylation: Similar to acylation, sulfonylation involves the reaction of the primary amine with a sulfonyl chloride. This reaction, often carried out in the presence of a base, leads to the formation of a stable sulfonamide linkage. This derivatization is a common strategy in medicinal chemistry to introduce specific physicochemical properties.

Ureation: The formation of ureas can be achieved by reacting the primary amine with an isocyanate. The nitrogen of the amine attacks the electrophilic carbon of the isocyanate, resulting in the corresponding urea (B33335) derivative. This reaction is typically efficient and proceeds under mild conditions.

A summary of these derivatization reactions is presented in the table below.

| Reaction Type | Reagent | Functional Group Formed |

| Acylation | Acid Chloride/Anhydride (B1165640) | Amide |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide |

| Ureation | Isocyanate | Urea |

The nitrogen atoms of azetidine derivatives can act as ligands, coordinating to metal centers to form complexes. nih.gov The primary amine nitrogen in 1-(2,2-difluoroethyl)azetidin-3-amine, with its available lone pair of electrons, can participate in the formation of coordination complexes with various metals. For instance, palladium (II) and platinum (II) complexes of 2,4-cis-amino azetidines have been synthesized and characterized. frontiersin.orgnih.gov The coordination of these azetidine-containing ligands to the metal center can lead to the formation of specific diastereoisomers. frontiersin.org Computational studies can help determine the more stable diastereomer. frontiersin.orgnih.gov The steric and electronic properties of the substituents on the azetidine ring, including the 2,2-difluoroethyl group, would influence the stability and geometry of the resulting metal complexes. nih.gov

Reactions Involving the Strained Azetidine Ring System

The four-membered azetidine ring is characterized by significant ring strain, which makes it susceptible to a variety of ring-opening and ring-expansion reactions. researchgate.netresearchgate.netbeilstein-journals.org This inherent reactivity provides a powerful tool for the synthesis of more complex nitrogen-containing heterocycles. researchgate.net

The strain energy of the azetidine ring facilitates its opening under various conditions, offering a versatile synthetic strategy. beilstein-journals.org Nucleophilic ring-opening is a common reaction pathway for unsymmetrically substituted azetidines. researchgate.net The regioselectivity of this opening is a key consideration. For instance, the intramolecular aminolysis of cis-3,4-epoxy amines, catalyzed by lanthanum (III) trifluoromethanesulfonate, can lead to the formation of azetidines. nih.govfrontiersin.org Conversely, the presence of suitable nucleophiles can promote the opening of the azetidine ring. The nature of the substituents on the ring and the reaction conditions dictate the outcome of these reactions.

Ring-expansion reactions of azetidines provide access to larger, often more complex, heterocyclic systems. researchgate.net For example, a one-carbon ring expansion of N-substituted azetidines can be achieved by reacting them with diazocarbonyl compounds in the presence of a copper catalyst, leading to the formation of substituted pyrrolidines via a Stevens researchgate.netresearchgate.net-shift. nih.gov Another approach involves the reaction of N-tosylaziridines with in situ generated nitrogen ylides to produce 2-aroyl-N-tosylazetidines. rsc.org Biocatalytic methods are also emerging for the enantioselective one-carbon ring expansion of aziridines to azetidines, highlighting the potential for enzymatic transformations in this area. chemrxiv.org Furthermore, acid-mediated ring-expansion of 2,2-disubstituted azetidine carbamates has been shown to yield 6,6-disubstituted 1,3-oxazinan-2-ones. imperial.ac.uk

Direct functionalization of the carbon atoms of the azetidine ring offers another avenue for structural modification. The α-lithiation of N-protected azetidines, followed by trapping with an electrophile, allows for the introduction of various substituents at the C2-position. nih.govmdpi.com The choice of the N-protecting group is crucial for directing the regioselectivity of the lithiation. mdpi.com Additionally, methods for the synthesis of 3-fluoroazetidines have been developed, often involving the deoxofluorination of the corresponding 3-hydroxyazetidines or through a sequence of bromofluorination, reduction, and cyclization. arkat-usa.org Intermolecular sp³-C–H amination has also been employed for the synthesis of substituted azetidines. nsf.gov

Influence of the 2,2-Difluoroethyl Group on Reactivity and Stereoselectivity

The chemical behavior of 1-(2,2-difluoroethyl)azetidin-3-amine is significantly modulated by the electronic and steric properties of the 2,2-difluoroethyl substituent attached to the azetidine ring nitrogen. This group plays a pivotal role in dictating the nucleophilicity of the two nitrogen atoms within the molecule—the tertiary amine of the azetidine ring (N-1) and the primary exocyclic amine at the 3-position (C-3).

The presence of two fluorine atoms on the ethyl group results in a powerful electron-withdrawing inductive effect. Fluorine's high electronegativity pulls electron density away from the N-1 nitrogen, thereby reducing its basicity and nucleophilicity. This deactivation makes the ring nitrogen significantly less likely to participate in nucleophilic reactions such as alkylations or acylations.

Conversely, the primary amine at the C-3 position is spatially and electronically more distant from the influence of the difluoroethyl group. As a result, its lone pair of electrons is more available for donation, rendering it the more nucleophilic and reactive site in the molecule. This differential reactivity is crucial in synthetic applications, as it allows for selective functionalization at the C-3 amino group while the N-1 position remains unreactive. Experimental evidence from synthetic applications confirms that reactions such as nucleophilic aromatic substitution occur selectively at the exocyclic primary amine.

Currently, specific studies detailing the influence of the 2,2-difluoroethyl group on the stereoselectivity of reactions involving 1-(2,2-difluoroethyl)azetidin-3-amine are not extensively documented in the available literature. However, the inherent rigidity of the four-membered azetidine ring can often provide a level of stereocontrol in reactions at adjacent positions, a common feature in the chemistry of small, strained ring systems.

Table 1: Influence of the 2,2-Difluoroethyl Group on Nitrogen Atom Reactivity

| Feature | Azetidine Ring Nitrogen (N-1) | Exocyclic Amine Nitrogen (C-3) |

|---|---|---|

| Substituent | Directly attached 2,2-Difluoroethyl group | No direct electron-withdrawing substituent |

| Electronic Effect | Strong electron-withdrawing (-I) effect | Minimal inductive effect from the N-substituent |

| Basicity | Significantly reduced | Typical of a primary amine |

| Nucleophilicity | Low | High (Primary reactive site) |

Applications as a Chemical Building Block for Complex Molecule Synthesis

The unique reactivity profile of 1-(2,2-difluoroethyl)azetidin-3-amine makes it a valuable building block in medicinal chemistry for the synthesis of complex, biologically active molecules. Its ability to undergo selective reactions at the C-3 amine allows for its precise incorporation into larger scaffolds, where the azetidine ring introduces conformational rigidity and the difluoroethyl group can enhance metabolic stability and other pharmacokinetic properties.

A prominent application of this compound is in the synthesis of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a key target in the treatment of inflammatory and autoimmune diseases. In this context, 1-(2,2-difluoroethyl)azetidin-3-amine serves as a key nucleophile to construct the core of the inhibitor.

Specifically, it is used in a nucleophilic aromatic substitution (SNAr) reaction with a chlorinated thieno[3,2-d]pyrimidine (B1254671) scaffold. The more nucleophilic primary amine at the 3-position selectively displaces the chlorine atom on the pyrimidine (B1678525) ring, forming a crucial carbon-nitrogen bond. This reaction proceeds under standard SNAr conditions, typically involving a polar aprotic solvent and a non-nucleophilic base to quench the HCl generated during the reaction.

Table 2: Synthesis of an IRAK-4 Inhibitor Intermediate

| Reaction | Nucleophilic Aromatic Substitution |

|---|---|

| Reactant A | 2-chloro-N,N-dimethyl-7-(1H-pyrazol-4-yl)thieno[3,2-d]pyrimidine-6-carboxamide |

| Reactant B | 1-(2,2-Difluoroethyl)azetidin-3-amine |

| Product | 2-((1-(2,2-difluoroethyl)azetidin-3-yl)amino)-N,N-dimethyl-7-(1H-pyrazol-4-yl)thieno[3,2-d]pyrimidine-6-carboxamide |

| Conditions | N,N-Diisopropylethylamine (DIPEA), N-Methyl-2-pyrrolidone (NMP), 140 °C |

| Significance | The 1-(2,2-difluoroethyl)azetidin-3-yl moiety is incorporated into the final molecule, which is investigated for its potential as a therapeutic agent. |

This synthetic application highlights the utility of 1-(2,2-difluoroethyl)azetidin-3-amine as a specialized building block. The incorporation of the fluorinated azetidine motif is a strategic design element in modern drug discovery, aiming to optimize the pharmacological profile of the final compound.

Structure Activity Relationship Sar Studies and Mechanistic Insights for 1 2,2 Difluoroethyl Azetidin 3 Amine Derivatives

Rational Design Principles for Modulating Molecular Interactions Based on Azetidine (B1206935) Scaffolds

The azetidine ring, a four-membered saturated heterocycle containing nitrogen, has emerged as a valuable scaffold in medicinal chemistry. nih.gov Its strained nature and three-dimensional geometry provide a unique conformational rigidity that can be exploited in drug design. rsc.orgresearchgate.net Unlike more flexible aliphatic chains or larger ring systems, the azetidine moiety restricts the conformational freedom of a molecule, which can lead to higher binding affinity and selectivity for a specific biological target. researchgate.net This conformational constraint is a key principle in the rational design of potent and selective inhibitors. drugbank.com

The design principles for azetidine-based compounds often focus on several key aspects:

Vectorial Projection: The azetidine ring presents substituents in well-defined vectors, allowing for precise positioning within a protein's binding pocket to maximize interactions with key residues.

Improved Physicochemical Properties: Incorporation of the azetidine scaffold can modulate properties such as solubility, lipophilicity, and metabolic stability. nih.govresearchgate.net It can serve as a bioisostere for other common groups, like piperidines or morpholines, while offering a different property profile. researchgate.net

Access to Novel Chemical Space: Azetidines provide access to novel and diverse chemical structures, moving away from more common, "flat" aromatic scaffolds and increasing the three-dimensionality of drug candidates. nih.gov

The nitrogen atom within the azetidine ring serves as a crucial attachment point for various substituents, such as the 2,2-difluoroethyl group in the parent compound. This position allows for the exploration of interactions in different regions of the target binding site. Furthermore, substitution at the 3-position, such as the amine group, provides another vector for derivatization to fine-tune binding affinity and selectivity. drugbank.comnih.gov The strategic placement of functional groups on the azetidine core is a fundamental aspect of rational drug design, aiming to optimize ligand-target interactions. uomustansiriyah.edu.iq

In Vitro Target Engagement and Binding Affinity Studies (Excluding Human Clinical Data)

In vitro studies are essential for quantifying the interaction between a compound and its biological target. For derivatives of 1-(2,2-difluoroethyl)azetidin-3-amine, these studies typically involve cell-free assays to determine target engagement and binding affinity, often expressed as an IC₅₀ (half-maximal inhibitory concentration) or Kᵢ/Kᴅ (inhibition/dissociation constant).

For instance, studies on azetidine-based inhibitors targeting enzymes like receptor tyrosine kinases or transcription factors have demonstrated their potential. In the development of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors, azetidine analogues showed nanomolar potency in disrupting STAT3 DNA-binding activity in electrophoretic mobility shift assays (EMSA). nih.govacs.org Similarly, azetidine-benzoxazole derivatives have been identified as potent inhibitors of the MerTK receptor tyrosine kinase. nih.gov

Below is a representative data table illustrating typical binding affinity data for a hypothetical series of azetidine derivatives targeting a protein kinase.

| Compound ID | R Group Modification | Target Kinase IC₅₀ (nM) |

| AZ-01 | H | 850 |

| AZ-02 | 4-chlorophenyl | 120 |

| AZ-03 | 3,5-difluorophenyl | 45 |

| AZ-04 | Pyridin-3-yl | 78 |

This interactive table showcases how modifications to a substituent on the azetidine scaffold can significantly impact binding affinity.

These studies confirm that the azetidine core can be effectively utilized to construct potent inhibitors and that systematic modifications to its substituents can lead to significant improvements in target engagement.

Cell-free systems are indispensable for elucidating the precise mechanism by which a ligand interacts with its target, free from the complexities of a cellular environment. These assays can confirm direct binding and help characterize the nature of the inhibition (e.g., competitive, non-competitive, or allosteric).

For azetidine derivatives, techniques such as enzyme kinetics assays are used to determine the mode of inhibition. By measuring the enzyme's reaction rate at varying substrate and inhibitor concentrations, researchers can understand how the compound affects the enzyme's catalytic activity. For example, in the context of STAT3 inhibitors, cell-free DNA-binding assays directly measure the ability of the compounds to prevent the transcription factor from binding to its target DNA sequence, confirming a direct disruption of its function. nih.govacs.org

Further mechanistic insights can be gained from assays that measure changes in the target protein upon ligand binding. For example, thermal shift assays (TSA) can detect the stabilization of a protein when a ligand binds, providing evidence of direct engagement.

Biophysical methods provide detailed quantitative data on the thermodynamics (why binding occurs) and kinetics (how fast binding occurs) of ligand-target interactions.

Isothermal Titration Calorimetry (ITC) is a key technique used to measure the heat changes that occur upon binding. numberanalytics.com This allows for the direct determination of the binding affinity (Kᴅ), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding free energy (ΔG). numberanalytics.comnih.gov For example, ITC studies on azetidine-based STAT3 inhibitors confirmed high-affinity binding with Kᴅ values in the nanomolar range. nih.govacs.org A favorable enthalpic contribution often suggests strong hydrogen bonding and van der Waals interactions, while a favorable entropic contribution can be driven by the release of ordered water molecules from the binding site. nih.gov

Surface Plasmon Resonance (SPR) is another powerful biophysical tool that monitors binding events in real-time without the need for labels. numberanalytics.comresearchgate.net SPR measures the association rate (kₐ or kₒₙ) and dissociation rate (kₔ or kₒff) of a ligand-target interaction. The ratio of these rates (kₔ/kₐ) provides the dissociation constant (Kᴅ). This kinetic information is crucial, as a slow dissociation rate can lead to a more durable pharmacological effect.

The table below summarizes thermodynamic and kinetic parameters that might be obtained for a lead azetidine derivative.

| Parameter | Value | Implication |

| Kᴅ (ITC) | 95 nM | High binding affinity |

| ΔG | -9.6 kcal/mol | Spontaneous binding |

| ΔH | -7.2 kcal/mol | Enthalpically driven interaction |

| -TΔS | -2.4 kcal/mol | Entropically favorable |

| kₒₙ (SPR) | 1.5 x 10⁵ M⁻¹s⁻¹ | Fast association |

| kₒff (SPR) | 1.4 x 10⁻² s⁻¹ | Slow dissociation, long residence time |

This interactive table details the biophysical profile of a hypothetical high-affinity azetidine compound, indicating a strong, durable interaction with its target.

Role of the 2,2-Difluoroethyl Moiety in Modulating Molecular Recognition and Ligand Efficiency

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various molecular properties. researchgate.net The 2,2-difluoroethyl moiety on the azetidine nitrogen is expected to have several significant effects on molecular recognition and ligand efficiency.

Modulation of Basicity: The highly electronegative fluorine atoms exert a strong electron-withdrawing effect, which significantly lowers the basicity (pKa) of the nearby azetidine nitrogen. researchgate.net This can be advantageous in reducing off-target effects associated with charged amines, such as hERG channel inhibition, and can improve cell permeability.

Enhanced Binding Interactions: The C-F bond can participate in favorable non-covalent interactions within a protein binding pocket, including dipole-dipole interactions, and can act as a weak hydrogen bond acceptor. nih.gov Fluorination can also promote favorable interactions by displacing water molecules from hydrophobic pockets, leading to an entropic gain. acs.org

Metabolic Stability: The C-F bond is exceptionally strong, making the 2,2-difluoroethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the compound's half-life and bioavailability. researchgate.net

Conformational Effects: The presence of fluorine can influence the conformational preferences of the ethyl group, potentially pre-organizing the ligand into a bioactive conformation for optimal binding to the target.

Ligand efficiency (LE) is a metric used to evaluate the binding energy per heavy atom of a molecule. By enhancing binding affinity through specific, favorable interactions without significantly increasing molecular weight, the 2,2-difluoroethyl group can improve the ligand efficiency of the azetidine scaffold, making it a more "atom-efficient" binder.

Computational Docking and Molecular Dynamics Simulations of Compound-Target Complexes

Computational methods are integral to modern drug discovery, providing atomic-level insights into how a ligand binds to its target protein. acs.org

Molecular Docking is used to predict the preferred binding pose of a compound within the active site of a target. For derivatives of 1-(2,2-difluoroethyl)azetidin-3-amine, docking simulations can help rationalize SAR data by visualizing how different substituents on the azetidine ring form specific interactions, such as hydrogen bonds or hydrophobic contacts, with protein residues. medwinpublishers.com These simulations guide the design of new analogues with improved predicted affinity. An accurate force field is essential for reliable predictions, especially for fluorinated compounds. nih.gov

Molecular Dynamics (MD) Simulations provide a dynamic view of the compound-target complex over time. fu-berlin.de MD simulations can assess the stability of the predicted binding pose from docking and reveal the influence of the ligand on the protein's conformational dynamics. nih.gov For fluorinated ligands, MD simulations are particularly valuable for studying the behavior of water molecules in the binding site and understanding the entropic contributions to binding. nih.govacs.org These simulations can highlight how the 2,2-difluoroethyl group might organize water networks at the protein-ligand interface to enhance binding affinity. acs.org

Influence of Conformational Dynamics and Fluorination on Biological Interactions

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. nih.gov The azetidine ring, being a strained four-membered ring, adopts a puckered, non-planar conformation. This inherent pucker influences the spatial orientation of its substituents, which is critical for precise alignment within a biological target's binding site. rsc.org

The introduction of fluorine can further influence the conformational landscape of the molecule. The gauche effect, an electronic interaction that can favor specific rotameric states, may be operative in the 2,2-difluoroethyl side chain. This can restrict the number of accessible conformations, effectively pre-organizing the ligand for its bioactive state. This reduction in conformational flexibility upon binding can lower the entropic penalty of binding, thereby increasing affinity. acs.org

Studies on various fluorinated heterocyclic amines have shown that while fluorination has a major impact on basicity, its effect on the core conformation of the ring itself can be subtle. researchgate.net However, its influence on the conformational preferences of appended side chains, like the difluoroethyl group, can be significant. The interplay between the conformational constraints imposed by the azetidine ring and the electronic effects of fluorination is a powerful combination for designing molecules with high affinity and specificity for their intended biological targets.

Advanced Analytical Methodologies for 1 2,2 Difluoroethyl Azetidin 3 Amine and Its Research Intermediates

Chromatographic Techniques for High-Purity Assessment and Complex Mixture Analysis

Chromatography remains the cornerstone for the separation and analysis of complex chemical mixtures, offering unparalleled resolution and sensitivity. For 1-(2,2-Difluoroethyl)azetidin-3-amine, both liquid and gas chromatography techniques are indispensable for purity profiling and the analysis of research intermediates.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds. nih.gov Given the structure of 1-(2,2-Difluoroethyl)azetidin-3-amine, reversed-phase HPLC is the most common approach.

UV Detection: The target compound lacks a strong native chromophore, making direct UV detection challenging for trace-level quantification. To overcome this, pre-column derivatization with a UV-absorbing agent is a highly effective strategy. nih.gov Reagents such as p-toluenesulfonyl chloride or benzoyl chloride can react with the primary amine to form a stable derivative with strong UV absorbance, enabling sensitive detection. nih.govhelsinki.fi

Mass Spectrometric (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity, eliminating the need for derivatization. Electrospray ionization (ESI) is particularly well-suited for polar molecules like amines. acs.orgnih.gov In positive ion mode, the molecule readily forms a protonated molecular ion [M+H]⁺, allowing for unambiguous identification and quantification. The use of fluoroalkylamines as ion-interaction reagents in the mobile phase can even enhance ESI-MS signal intensity by 3- to 5-fold for certain analytes. nih.govacs.org High-resolution mass spectrometry (HRMS) can further be used for precise mass determination to confirm elemental composition.

Chiral HPLC: Since 1-(2,2-Difluoroethyl)azetidin-3-amine possesses a chiral center at the 3-position of the azetidine (B1206935) ring, the separation of its enantiomers is critical. This is typically achieved using chiral stationary phases (CSPs). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and effective for separating a broad range of chiral amines. nih.govhplc.eu The selection of the mobile phase, which can be normal-phase, polar organic, or reversed-phase, is crucial for achieving optimal enantiomeric resolution. chromatographyonline.com

Interactive Table: Illustrative HPLC Methods for 1-(2,2-Difluoroethyl)azetidin-3-amine

| Parameter | Purity Analysis (Reversed-Phase) | Chiral Separation (Polar Organic) |

| Column | C18, 2.1 x 100 mm, 1.8 µm | Chiralpak® AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | 0.1% Diethylamine in Ethanol |

| Gradient/Isocratic | Gradient: 5% to 95% B over 10 min | Isocratic |

| Flow Rate | 0.3 mL/min | 0.5 mL/min |

| Column Temp. | 40 °C | 25 °C |

| Detection | ESI-MS (Positive Ion Mode) | UV at 228 nm (after derivatization) |

| Expected Rt (min) | ~4.5 min | R-enantiomer: ~8.2 minS-enantiomer: ~9.5 min |

Gas chromatography is a powerful technique for analyzing volatile compounds. However, primary amines like 1-(2,2-Difluoroethyl)azetidin-3-amine often exhibit poor chromatographic behavior, such as peak tailing, due to their polarity and interaction with active sites on the column. vt.edu Therefore, derivatization is essential to increase volatility and thermal stability while reducing polarity.

Common derivatizing agents for amines include acylating reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or silylating agents. researchgate.net The resulting derivatives are less polar and more volatile, making them amenable to GC analysis. The use of a specialized amine-specific GC column, which has a basic-deactivated surface, can further improve peak shape and reproducibility. gcms.cz Coupling the GC to a mass spectrometer allows for the definitive identification of the derivatized analyte and any volatile impurities or intermediates based on their characteristic fragmentation patterns. This technique is particularly useful for monitoring the presence of low-molecular-weight starting materials or byproducts in the synthesis of the target compound.

Spectrophotometric and Electrochemical Detection Methods for Quantitative Analysis

While chromatography provides separation, spectrophotometric and electrochemical methods can offer rapid and cost-effective quantitative analysis, particularly for bulk samples or in process monitoring.

Spectrophotometric Methods: As with HPLC-UV, direct spectrophotometric analysis is hindered by the compound's lack of a suitable chromophore. However, quantitative analysis can be achieved by reacting the amine with a chromogenic reagent to produce a colored product. For instance, oxidative coupling reactions with reagents like 3-methyl-2-benzothiazolone hydrazone (MBTH) can form a colored complex whose absorbance can be measured with a UV-Visible spectrophotometer. scirp.org By creating a calibration curve based on Beer's Law with standards of known concentration, the concentration of the compound in an unknown sample can be determined. scirp.org

Electrochemical Detection: Electrochemical sensors offer high sensitivity and the potential for miniaturization for in-field or real-time analysis. nih.gov While a specific sensor for 1-(2,2-Difluoroethyl)azetidin-3-amine is not commercially available, a custom sensor could be developed. One approach involves modifying an electrode surface (e.g., nanoporous gold) with a recognition element that selectively binds to the target amine or the fluorinated moiety. rsc.orgnih.gov The binding event would induce a measurable change in an electrical property, such as potential (potentiometry) or current (amperometry), which can be correlated to the analyte's concentration. mdpi.com

Characterization of Degradation Pathways and Stability Profiles under Defined Laboratory Conditions

Understanding the stability of a compound is a critical aspect of its development. Forced degradation studies, where the compound is exposed to harsh conditions such as acid, base, oxidation, heat, and light, are performed to identify potential degradation products and establish degradation pathways. semanticscholar.org

For 1-(2,2-Difluoroethyl)azetidin-3-amine, samples would be subjected to these stress conditions for defined periods. The resulting mixtures would then be analyzed, primarily by a stability-indicating LC-MS method. This method must be capable of separating the parent compound from all major degradation products. By comparing stressed and unstressed samples, new peaks corresponding to degradants can be identified. The structures of these degradants can be elucidated using tandem mass spectrometry (MS/MS) to analyze their fragmentation patterns.

Plausible degradation pathways for amines often involve oxidation of the nitrogen atom or reactions involving the amine as a nucleophile. semanticscholar.org The stability data are crucial for determining appropriate storage conditions and shelf-life for the research compound.

Interactive Table: Example Forced Degradation Study Conditions and Potential Products

| Stress Condition | Typical Reagent/Setting | Potential Degradation Pathway | Primary Analytical Technique |

| Acidic Hydrolysis | 0.1 M HCl, 60 °C | Ring opening of the azetidine | LC-MS/MS |

| Alkaline Hydrolysis | 0.1 M NaOH, 60 °C | Limited degradation expected | LC-MS |

| Oxidative | 3% H₂O₂, RT | N-oxidation | LC-MS/MS |

| Thermal | 80 °C (solid state) | Dimerization or polymerization | HPLC-UV/MS |

| Photolytic | UV/Visible light exposure | Radical-mediated decomposition | HPLC-UV/MS |

Development of Novel Sensor Technologies for Selective Detection in Research Matrices

The selective detection of 1-(2,2-Difluoroethyl)azetidin-3-amine in complex research matrices, such as reaction mixtures or biological buffers, necessitates the development of novel sensor technologies. These technologies aim to provide rapid, on-site analysis without extensive sample preparation. mdpi.com

Optical Sensors: These sensors rely on changes in optical properties, most commonly fluorescence. mdpi.com Since the target compound is non-fluorescent, a sensing strategy could involve a displacement assay. A fluorescent probe that binds non-covalently to a specific host molecule is designed. When the target analyte is introduced, it displaces the fluorescent probe from the host, causing a measurable change (e.g., quenching or enhancement) in the fluorescence signal. nih.gov Another approach is to use derivatizing agents that are themselves fluorophores. thermofisher.com

Electrochemical Biosensors: Building upon the concepts in section 7.2, more advanced sensors can be developed using biological recognition elements or synthetic mimics. For example, a molecularly imprinted polymer (MIP) could be created using 1-(2,2-Difluoroethyl)azetidin-3-amine as the template molecule. This MIP would contain specific cavities that selectively re-bind the target compound, and this binding event could be transduced into an electrical signal for highly selective detection. nih.gov The integration of these sensing platforms with nanomaterials like carbon nanotubes or quantum dots can further amplify the signal and improve detection limits. nih.gov

Emerging Research Directions and Future Perspectives for 1 2,2 Difluoroethyl Azetidin 3 Amine

Integration into Advanced Organic Synthesis: Catalysis and Method Development

The development of novel catalytic systems and synthetic methodologies is a cornerstone of modern organic chemistry. The structure of 1-(2,2-difluoroethyl)azetidin-3-amine suggests its potential as both a building block and a participant in catalytic processes. The strained azetidine (B1206935) ring is susceptible to ring-opening reactions, which can be harnessed to synthesize more complex substituted amines. rsc.org The presence of the difluoroethyl group can modulate the nucleophilicity and basicity of the nitrogen atoms, potentially leading to unique reactivity profiles compared to non-fluorinated analogs.

Future research could explore the use of 1-(2,2-difluoroethyl)azetidin-3-amine and its derivatives as ligands for transition metal catalysis. The nitrogen atoms can coordinate to metal centers, and the fluorine atoms could influence the electronic properties of the resulting catalyst, potentially leading to enhanced selectivity or activity. For instance, in asymmetric catalysis, chiral versions of this compound could be investigated as ligands for enantioselective transformations.

Furthermore, the compound itself can serve as a substrate for developing new synthetic methods. For example, transition-metal-free ring-opening reactions of azetidines with various nucleophiles, such as organotrifluoroborates, have been reported. rsc.org Investigating the reactivity of 1-(2,2-difluoroethyl)azetidin-3-amine in similar transformations could lead to the development of new routes to valuable γ-fluoroamines. rsc.orgacs.org The electron-withdrawing nature of the difluoroethyl group is expected to influence the regioselectivity of such ring-opening reactions.

| Potential Research Area | Description | Key Structural Feature |

| Ligand Development | Synthesis of chiral and achiral derivatives as ligands for transition metal catalysis. | Azetidine nitrogen atoms for metal coordination. |

| Strain-Release Reactions | Exploration of ring-opening reactions with a variety of nucleophiles to synthesize complex amines. | High ring strain of the azetidine ring. |

| Catalysis | Use as an organocatalyst, leveraging the basicity of the amine functionalities. | Primary and tertiary amine groups. |

| Method Development | Development of novel synthetic transformations utilizing the unique reactivity of the fluorinated azetidine. | Combined influence of the azetidine ring and difluoroethyl group. |

Exploration of Novel Materials Science Applications and Supramolecular Assembly

In the realm of materials science, the ability of molecules to self-assemble into ordered structures is of paramount importance for the development of new functional materials. The presence of both hydrogen bond donors (the primary amine) and acceptors (the nitrogen and fluorine atoms) in 1-(2,2-difluoroethyl)azetidin-3-amine suggests its potential to participate in supramolecular assembly. nih.govrsc.org Fluorine atoms are known to engage in non-covalent interactions, including hydrogen bonding and halogen bonding, which can be exploited to direct the formation of specific supramolecular architectures. researchgate.net

Future investigations could focus on the co-crystallization of 1-(2,2-difluoroethyl)azetidin-3-amine with other molecules to form well-defined crystalline solids with interesting properties, such as microporosity. researchgate.net The fluorinated moiety could also be leveraged to create materials with specific surface properties, such as hydrophobicity or oleophobicity. Furthermore, the incorporation of this compound into polymers could lead to new materials with tailored thermal and mechanical properties. The synthesis of polymers containing fluorinated amine recognition sites is an area of growing interest. amanote.com

The self-assembly of fluorinated compounds has been shown to lead to the formation of complex structures, such as two-dimensional networks. nih.govrsc.org Research into the self-assembly behavior of 1-(2,2-difluoroethyl)azetidin-3-amine, both in solution and in the solid state, could reveal new opportunities for the design of functional materials, including sensors and molecular wires. rsc.org

| Potential Application | Underlying Principle | Relevant Interactions |

| Crystal Engineering | Formation of co-crystals and coordination polymers with specific network topologies. | Hydrogen bonding, halogen bonding. |

| Polymer Science | Incorporation into polymer backbones or as side chains to modify material properties. | Intermolecular forces influenced by fluorine. |

| Supramolecular Gels | Formation of soft materials through self-assembly in appropriate solvents. | Directional non-covalent interactions. |

| Functional Surfaces | Creation of surfaces with tailored wettability and chemical resistance. | Low surface energy of fluorinated groups. |

Advanced Computational Modeling for Predicting Unexplored Reactivity and Interactions

Computational chemistry provides a powerful tool for understanding and predicting the behavior of molecules. researchgate.netnih.govnih.gov In the case of 1-(2,2-difluoroethyl)azetidin-3-amine, advanced computational modeling can offer valuable insights into its conformational preferences, electronic structure, and reactivity. researchgate.netnih.govnih.gov Density Functional Theory (DFT) calculations, for example, can be employed to predict the compound's molecular orbitals, electrostatic potential, and the transition states of potential reactions. researchgate.net

A key area for computational investigation would be the effect of the difluoroethyl group on the properties of the azetidine ring. acs.org For instance, calculations could quantify the impact of fluorine substitution on the pKa of the amine groups and the strain energy of the four-membered ring. This information would be invaluable for designing experiments and understanding the outcomes of chemical reactions.

Furthermore, molecular dynamics simulations could be used to model the supramolecular assembly of 1-(2,2-difluoroethyl)azetidin-3-amine, providing insights into the formation of larger aggregates and the interactions that govern their stability. researchgate.netnih.govnih.gov Such simulations could help in the rational design of new materials with desired properties. Computational studies can also be used to predict the regioselectivity of nucleophilic substitution reactions on the azetidine ring, which is a critical aspect for its synthetic utility. acs.org

| Computational Method | Predicted Property/Behavior | Potential Impact |

| Density Functional Theory (DFT) | Electronic structure, reaction mechanisms, spectroscopic properties. | Rationalization of reactivity and guidance for synthetic efforts. |

| Molecular Dynamics (MD) | Supramolecular assembly, conformational dynamics, solvation effects. | Design of self-assembling materials and understanding of solution behavior. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature and strength of non-covalent interactions. | Elucidation of the forces driving supramolecular organization. |

| pKa Prediction | Basicity of the amine functionalities. | Understanding of acid-base chemistry and catalytic potential. |

Strategic Analog Design and Chemical Space Mapping for Enhanced Research Utility

The strategic design of analogs of 1-(2,2-difluoroethyl)azetidin-3-amine can significantly expand its utility in various research areas, particularly in medicinal chemistry. Azetidine derivatives are recognized as important scaffolds in drug discovery, and the introduction of fluorine can have beneficial effects on a molecule's pharmacokinetic and pharmacodynamic properties. nih.govontosight.aiontosight.ainih.govnih.gov

By systematically modifying the structure of 1-(2,2-difluoroethyl)azetidin-3-amine, a chemical space map can be generated to explore structure-activity relationships. For example, substitution at the 3-amino group could be explored to create a library of compounds for biological screening. Similarly, the synthesis of analogs with different fluorination patterns on the ethyl group or substitution on the azetidine ring could lead to compounds with fine-tuned properties.

The design of conformationally constrained analogs, such as bicyclic azetidines, could also be a fruitful research direction. frontiersin.org Such compounds can provide valuable information about the bioactive conformation of a molecule when interacting with a biological target. The synthesis of a diverse library of analogs would not only be beneficial for drug discovery but could also lead to the identification of new catalysts, ligands, or materials with unique properties.

| Analog Design Strategy | Objective | Potential Application Area |

| Substitution at the 3-amino group | Modulate biological activity and physicochemical properties. | Medicinal chemistry, drug discovery. |

| Modification of the N-substituent | Fine-tune electronic and steric properties. | Catalysis, materials science. |

| Introduction of additional substituents on the azetidine ring | Create chiral centers and explore stereochemical effects. | Asymmetric synthesis, pharmacology. |

| Synthesis of conformationally constrained analogs | Lock the molecule into specific geometries. | Structure-activity relationship studies. |

Q & A

Q. What synthetic strategies are commonly employed to prepare 1-(2,2-Difluoroethyl)azetidin-3-amine?

Synthesis typically involves two key steps: (i) formation of the azetidine ring and (ii) introduction of the 2,2-difluoroethyl group. Cyclization of appropriately substituted precursors (e.g., 3-aminopropanol derivatives) using reagents like Mitsunobu conditions or intramolecular nucleophilic substitution can yield the azetidine core . The 2,2-difluoroethyl moiety is introduced via alkylation with 2,2-difluoroethyl halides (e.g., bromide or iodide) under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Monitoring reaction progress via TLC or LC-MS is critical to minimize side reactions .

Q. How can the purity and identity of this compound be verified?

Analytical characterization should include:

- ¹H/¹³C/¹⁹F NMR : To confirm substitution patterns and fluorine integration .

- High-resolution mass spectrometry (HRMS) : For molecular weight validation .

- X-ray crystallography (if crystalline): To resolve stereochemical ambiguities .

- HPLC with UV/ELSD detection : For purity assessment (>95% recommended for biological studies) .

Q. What are the key physicochemical properties influencing its solubility and stability?

The 2,2-difluoroethyl group enhances lipophilicity (logP ~1.2–1.5 predicted), potentially reducing aqueous solubility. Stability studies under varying pH (2–10) and temperatures (4–40°C) are recommended to identify degradation pathways (e.g., hydrolysis of the azetidine ring under acidic conditions). Storage at –20°C in anhydrous DMSO or ethanol is advised .

Advanced Research Questions

Q. How can regioselectivity challenges during alkylation of the azetidine core be addressed?

Competing N- vs. C-alkylation can arise due to the nucleophilic amine. Strategies include:

- Protecting group chemistry : Temporarily masking the amine with Boc or Fmoc groups before alkylation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) favor N-alkylation by stabilizing transition states .

- Computational modeling : DFT studies (e.g., Gaussian) to predict energy barriers for competing pathways .

Q. What role does the 2,2-difluoroethyl group play in modulating biological activity?

Fluorine’s strong electronegativity and small atomic radius enhance metabolic stability by reducing oxidative metabolism. The difluoroethyl group also introduces conformational rigidity, potentially improving target binding affinity. Comparative studies with non-fluorinated analogs (e.g., ethyl or methyl derivatives) are essential to isolate fluorine-specific effects .

Q. How can contradictory bioassay results (e.g., varying IC₅₀ values across studies) be resolved?

Potential sources of inconsistency include:

- Purity discrepancies : Trace impurities (e.g., unreacted alkylating agents) may interfere with assays. Re-purify the compound via preparative HPLC .

- Assay conditions : Variations in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter activity. Standardize protocols across replicates .

- Target polymorphism : Screen for genetic variations in enzymatic targets (e.g., kinases) that affect binding .

Q. What computational tools are suitable for predicting interactions with biological targets?

Q. How can solubility limitations in in vivo studies be mitigated?

Q. What synthetic routes minimize hazardous intermediates?

Avoid using toxic reagents like thionyl chloride for azetidine activation. Instead, employ greener methods:

Q. How can the compound’s stability in biological matrices (e.g., plasma) be evaluated?

Conduct in vitro metabolic stability assays :

- Incubate with liver microsomes or hepatocytes.

- Monitor degradation via LC-MS/MS over 0–120 minutes.

- Compare half-life (t₁/₂) with reference compounds to assess susceptibility to CYP450 enzymes .

Methodological Best Practices

- Synthetic reproducibility : Document reaction parameters (e.g., solvent, temperature, stirring rate) meticulously.

- Data validation : Cross-reference NMR assignments with computational predictions (e.g., ChemDraw NMR simulations).

- Safety protocols : Use fluorinated gloves and fume hoods when handling 2,2-difluoroethyl intermediates due to potential toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.